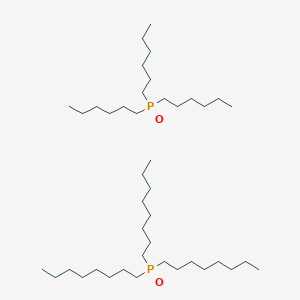

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are organophosphorus compounds with the chemical formulas C18H39OP and C24H51OP, respectively. These compounds are known for their use as extraction agents and stabilizers in various chemical processes. They are characterized by their high lipophilicity and ability to act as Lewis bases due to the partial negative charge on the oxygen atom.

準備方法

Synthetic Routes and Reaction Conditions

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are typically synthesized through the oxidation of their corresponding phosphines. For example, tri-n-octylphosphine oxide is prepared by oxidizing tri-n-octylphosphine, which is produced by the alkylation of phosphorus trichloride . The oxidation process can be carried out using oxidizing agents such as hydrogen peroxide or oxygen under controlled conditions.

Industrial Production Methods

In industrial settings, the production of these compounds involves large-scale oxidation reactions. The process is optimized to ensure high yields and purity. The reaction conditions, such as temperature, pressure, and the choice of oxidizing agent, are carefully controlled to achieve the desired product quality .

化学反応の分析

Acid-Base Reactions and Solvent Separation

Phosphine oxides exhibit Lewis basicity due to the lone pair on oxygen. In Wittig reaction workups, TOPO forms precipitates that are dissolved using lower carboxylic acids (e.g., acetic acid):

-

Mechanism :

Ph3PO+CH3COOH→Ph3PO⋅HOOCCH3

This acid-base interaction produces a viscous liquid phase (phosphine oxide dissolved in acid) separable from the hydrocarbon layer . -

Efficiency :

Reduction to Phosphines

Phosphine oxides are reduced to their corresponding phosphines, essential for catalytic cycles:

-

Mechanism :

R3PO+Si2Cl6→R3P+2SiCl4+Cl−

Chloride abstraction by transient [:SiCl3]− intermediates facilitates P=O bond cleavage . -

Kinetics :

Coordination with Metal Ions

TOPO and THPO act as ligands in solvent extraction and nanomaterials:

-

Thermodynamics : Uranyl-TOPO complexes exhibit high stability (ΔH≈−80kJ/mol) but remain labile for ion-exchange processes .

Regeneration from Oxide to Phosphine

TOPO can be converted back to tri-n-octylphosphine (TOP) for reuse:

Stability and Byproduct Management

科学的研究の応用

Solvent Extraction

THPO and TOPO are extensively used in the extraction of metals, particularly in hydrometallurgy. Their ability to form stable complexes with metal ions makes them ideal for the separation of valuable metals from ores or waste streams.

- Uranium Extraction : TOPO is particularly noted for its role in the solvent extraction of uranium from aqueous solutions. Its high affinity for uranium ions allows for effective separation during nuclear fuel processing .

- Biobased Chemicals : In biorefineries, these phosphine oxides have been employed to enhance the extraction of small organic molecules from fermentation streams. This application supports sustainable practices by facilitating the recovery of valuable compounds from biomass .

Catalysis

Both THPO and TOPO serve as effective ligands in catalysis, particularly in processes involving transition metals.

- Catalytic Reactions : They are used as monodentate phosphine ligands in various catalytic applications, enhancing reaction rates and selectivity in organic synthesis . Their ability to stabilize metal complexes makes them valuable in catalyzing reactions such as hydrogenation and cross-coupling.

Nanomaterials Synthesis

The use of TOPO as a capping agent is significant in the synthesis of quantum dots and other nanomaterials.

- Quantum Dots : TOPO is utilized to stabilize growing nanoparticles during synthesis, allowing for controlled growth and solubilization of quantum dots like CdSe. The resulting TOPO-coated quantum dots exhibit desirable optical properties and solubility in organic solvents such as chloroform and toluene .

Ionophore Applications

Recent studies have highlighted the potential of TOPO as an ionophore for specific ions, such as vanadyl ions (VO2+). This property is useful in developing sensors and analytical methods for detecting metal ions .

Case Study 1: Uranium Recovery

A study demonstrated the effectiveness of TOPO in recovering uranium from dilute solutions. The extraction efficiency was significantly higher than traditional methods, showcasing its potential for improving sustainability in nuclear fuel processing.

Case Study 2: Biochemical Extraction

In a biorefinery setting, THPO was utilized to extract volatile fatty acids from fermentation broths. The process not only improved yield but also minimized environmental impact compared to conventional extraction methods.

作用機序

The mechanism of action of tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide involves their ability to act as Lewis bases. The partial negative charge on the oxygen atom allows these compounds to form complexes with metal ions and other molecules. This property is key to their use as extraction agents and stabilizers .

類似化合物との比較

Similar Compounds

Trioctylphosphine oxide: Similar in structure and properties, used in similar applications.

Tributylphosphine oxide: Another phosphine oxide with similar extraction and stabilization properties.

Uniqueness

Tri-n-hexylphosphine oxide and tri-n-octylphosphine oxide are unique due to their specific alkyl chain lengths, which confer distinct solubility and lipophilicity properties. These characteristics make them particularly suitable for certain extraction and stabilization applications where other phosphine oxides may not be as effective .

生物活性

Tri-n-hexylphosphine oxide (THPO) and tri-n-octylphosphine oxide (TOPO) are organophosphorus compounds that have gained attention for their unique biological activities and applications in various fields, including biochemistry, environmental science, and materials science. This article provides a comprehensive overview of their biological activities, highlighting significant research findings, case studies, and data tables.

Both THPO and TOPO belong to the class of organophosphine oxides characterized by the general formula R3P=O. They exhibit lipophilic properties due to their long alkyl chains, which enhance their solubility in organic solvents.

| Property | Tri-n-hexylphosphine oxide (THPO) | Tri-n-octylphosphine oxide (TOPO) |

|---|---|---|

| Chemical Formula | C₁₈H₃₉OP | C₂₄H₅₁OP |

| Molecular Weight | 298.49 g/mol | 386.65 g/mol |

| Melting Point | 50-52 °C | 50-52 °C |

| Boiling Point | 200-202 °C | 201-202 °C |

| CAS Registry Number | Not Available | 78-50-2 |

Toxicological Studies

Research indicates that TOPO is a moderate skin irritant and a severe eye irritant. In dermal studies, it has been shown to cause changes in liver and kidney weights along with musculoskeletal changes after 30-day intermittent exposure . Such findings highlight the importance of understanding the toxicological profiles of these compounds when considering their use in various applications.

Metal Ion Extraction

TOPO has been extensively studied for its role in solvent extraction processes, particularly in the recovery of metals such as uranium and tin. In one study, it was found that TOPO forms stable complexes with U(VI), demonstrating a solvation number of two. The complexation was consistent with a stoichiometry of 1:2 for U(VI):TOPO . This property is crucial for applications in nuclear chemistry and environmental remediation.

Quantum Dot Synthesis

Both THPO and TOPO serve as effective capping agents in the synthesis of quantum dots (QDs). TOPO is particularly noted for its ability to stabilize CdSe QDs, enhancing their photoluminescent properties. A study demonstrated that TOPO-coated QDs are soluble in organic solvents such as chloroform and toluene, making them suitable for various optoelectronic applications .

Case Study 1: Environmental Impact

A study examined the environmental impact of TOPO in aquatic systems. It was found that TOPO could accumulate in aquatic organisms, raising concerns about its potential ecological effects. The research suggested monitoring strategies for environments where TOPO is used extensively .

Case Study 2: Medical Applications

In medical research, both THPO and TOPO have been investigated for their potential use in drug delivery systems due to their ability to form micelles with therapeutic agents. Preliminary studies showed promise in enhancing the solubility and bioavailability of poorly soluble drugs .

特性

IUPAC Name |

1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKPOSFWUCCSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H90O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。